molecular formula C6H7ClN2 B1583717 2-Chloro-3-ethylpyrazine CAS No. 63450-95-3

2-Chloro-3-ethylpyrazine

Cat. No.: B1583717
CAS No.: 63450-95-3
M. Wt: 142.58 g/mol
InChI Key: JDBIYZFYKSYXPK-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylpyrazine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is characterized by a pyrazine ring substituted with a chlorine atom at the second position and an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylpyrazine typically involves the chlorination of 3-ethylpyrazine. One common method includes the reaction of 3-ethylpyrazine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming pyrazine N-oxides. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reduction of this compound can lead to the formation of 3-ethylpyrazine. This reaction often employs reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The chlorine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form corresponding derivatives. This reaction is typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

    Substitution: Amines, thiols, sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: Pyrazine N-oxides.

    Reduction: 3-Ethylpyrazine.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

2-Chloro-3-ethylpyrazine has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    2-Chloropyrazine: Lacks the ethyl group, making it less hydrophobic compared to 2-Chloro-3-ethylpyrazine.

    3-Ethylpyrazine:

    2-Chloro-5-methylpyrazine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and reactivity.

Uniqueness: this compound is unique due to the presence of both chlorine and ethyl substituents on the pyrazine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-chloro-3-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBIYZFYKSYXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069845
Record name Pyrazine, 2-chloro-3-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63450-95-3
Record name 2-Chloro-3-ethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63450-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-chloro-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063450953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-chloro-3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2-chloro-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Ethyl-2-hydroxypyrazine (5 g) was heated with phosphorus oxychloride (15 ml) at reflux for 3 hours. The reaction was allowed to cool to ambient temperature and then poured onto 200 g of crushed ice. The mixture was extracted with dichloromethane (3×150 ml) and the combined extracts were dried (MgSO4). Volatile material was removed by evaporation to give a brown oil. The oil was purified by chromatography on silica gel, eluting with dichloromethane, to give 2-chloro-3-ethylpyrazine as a colourless oil (5.64 g, 98%); 1H NMR (d6 -DMSO, 200 MHz): 1.25 (t,3H), 2.93 (q,2H), 8.36 (d,1H), 8.59 (d,1H); mass spectrum (+ve CI): 143 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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